trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is a complex organic compound characterized by its unique structure, which includes cyclobutylmethyl and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of cyclobutylmethylamine, which is then reacted with cyclohexyl derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanamine, N-cyclohexyl-N-methyl-: A structurally related compound with similar chemical properties.
N-(Cyclobutylmethyl)-4-fluoro-N-{[(2S,3S,4R)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl}benzamide: Another compound with cyclobutylmethyl and cyclohexyl groups.
Uniqueness
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is unique due to its specific combination of cyclobutylmethyl and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1155-65-3 |
---|---|
Molekularformel |
C18H36Cl2N2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-cyclobutyl-N-[[4-[(cyclobutylmethylamino)methyl]cyclohexyl]methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-3-15(4-1)11-19-13-17-7-9-18(10-8-17)14-20-12-16-5-2-6-16;;/h15-20H,1-14H2;2*1H |
InChI-Schlüssel |
UIMLXBKYKUNCBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CNCC2CCC(CC2)CNCC3CCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.